2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
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Description
2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H20ClN5O3S and its molecular weight is 433.91. The purity is usually 95%.
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Biological Activity
2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are noted for their diverse biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure
The molecular formula of the compound is C18H18N6O4S, with a molecular weight of 414.44 g/mol. The structure features a triazole ring, which is critical for its biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that triazole-thione compounds showed high anticancer activity in human colon cancer cell lines (HCT 116), with some derivatives achieving IC50 values as low as 4.363 μM compared to doxorubicin .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been highlighted in numerous studies. For example, derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Triazole compounds are well-known antifungal agents due to their ability to inhibit fungal sterol synthesis. The compound may exhibit similar properties, potentially acting against common fungal pathogens by targeting lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis in fungi .
The biological activities of triazole derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly targeting kinases involved in cell proliferation.
- Receptor Interaction : Triazoles may also interact with various receptors, modulating signaling pathways critical for cancer progression and microbial resistance.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several case studies illustrate the efficacy of triazole derivatives:
- Anticancer Efficacy : A recent study evaluated a series of triazole-thione compounds for their anticancer potential and found that certain modifications significantly enhanced their potency against breast cancer cell lines.
- Antimicrobial Screening : Another investigation tested various triazole derivatives against a panel of bacterial strains and found that modifications at specific positions on the triazole ring improved antimicrobial activity significantly.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3S/c1-27-14-6-3-12(4-7-14)9-17-23-24-19(25(17)21)29-11-18(26)22-15-10-13(20)5-8-16(15)28-2/h3-8,10H,9,11,21H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPNFDBZNKUCFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.